REACTION_CXSMILES
|
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:8][CH:9]2[CH2:14][CH:13]3[CH2:15][CH2:16][N:10]2[CH2:11][CH2:12]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:23]1[CH2:28]CCC[CH2:24]1.C([Li])CCC.BrCC=C>CCCCCC>[C:17]1([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH2:28][CH:23]=[CH2:24])[CH2:8][CH:9]2[CH2:14][CH:13]3[CH2:15][CH2:16][N:10]2[CH2:11][CH2:12]3)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1
|
Name
|
2-(2,2-diphenylethyl)-1-azabicyclo[2.2.2]octane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC1N2CCC(C1)CC2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
N,N,N'N'-tetramethylethylenediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC=C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, for 12/3 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for about 6 minutes during which time
|
Duration
|
6 min
|
Type
|
CUSTOM
|
Details
|
a maximum of 43° C.
|
Type
|
WASH
|
Details
|
The resulting yellow mixture is washed with seven portions of water
|
Type
|
EXTRACTION
|
Details
|
extracted with dilute hydrochloride acid
|
Type
|
EXTRACTION
|
Details
|
The acidic, aqueous extract
|
Type
|
WASH
|
Details
|
is washed with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
This oil is then extracted with ethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ethereal extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to give a light brown oil
|
Type
|
CUSTOM
|
Details
|
This oil is crystallized from methanol and water
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC1N2CCC(C1)CC2)(CC=C)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |